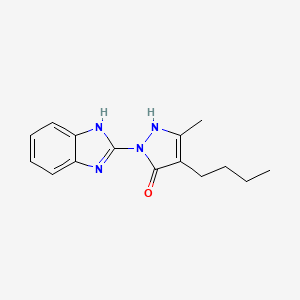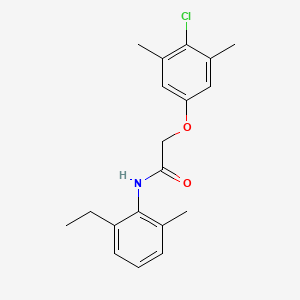![molecular formula C19H21FN2O2 B5852806 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FMP is a piperazine derivative that belongs to the class of phenylpiperazines, which are known to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamine. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of dopamine and glutamate, which are neurotransmitters involved in reward, motivation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. This compound has also been shown to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its lack of selectivity for specific receptors, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective analogs of this compound that target specific receptors, which may lead to the development of more effective drugs. Additionally, the development of new methods for the synthesis of this compound and its analogs may further facilitate their use in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 2-fluoroaniline with 4-methylphenoxyacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of this compound has been described in detail in various scientific articles and is considered to be a relatively simple and efficient method.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARAGYCQNKKOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
